3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one
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Overview
Description
3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a nitrovinyl group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves the condensation of 2-benzofuran-1(3H)-one with an aniline derivative in the presence of a nitrovinyl group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process could include the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrovinyl group can be reduced to form amino derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by the use of Lewis acids, such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The anilino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-amino-1-nitrovinyl)-2-benzofuran-1(3H)-one: Similar structure but with an amino group instead of an anilino group.
3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-ol: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
3-[(E)-1-nitro-2-(phenylamino)ethenyl]-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of both an anilino group and a nitrovinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-[(E)-2-anilino-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-16-13-9-5-4-8-12(13)15(22-16)14(18(20)21)10-17-11-6-2-1-3-7-11/h1-10,15,17H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAMOYLTWUAJF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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